2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide
Description
2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted aromatic ring and a chiral (1S)-configured N-alkyl side chain containing a hydroxymethyl group. The stereochemistry at the (1S) position and the hydroxymethyl group may influence its binding affinity and metabolic stability, making it a candidate for targeted drug design .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-amino-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)10(7-16)15-13(17)9-5-4-6-11(18-3)12(9)14/h4-6,8,10,16H,7,14H2,1-3H3,(H,15,17)/t10-/m1/s1 |
InChI Key |
LUSWJSYINIPNJX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)C1=C(C(=CC=C1)OC)N |
Canonical SMILES |
CC(C)C(CO)NC(=O)C1=C(C(=CC=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and (S)-2-amino-1-hydroxy-3-methylbutane.
Amidation Reaction: The 3-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with (S)-2-amino-1-hydroxy-3-methylbutane to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s structure includes:
-
3-methoxybenzamide core : Provides aromatic stability and potential for hydrogen bonding via the carbonyl group.
-
Branched alkyl chain : The (1S)-1-(hydroxymethyl)-2-methylpropyl group introduces stereochemical complexity and hydroxyl functionality.
-
Amine group : The primary amine (2-amino) enables nucleophilic reactions and potential protonation under acidic conditions.
The hydroxymethyl group (-CH(OH)CH2-) and methoxy substituent (-OCH3) are key reactive sites, influencing solubility and intermolecular interactions.
Amide Bond Formation
-
Reagents/Conditions : Activation of carboxylic acids (e.g., benzamide) using coupling agents like HOBt/EDCI or DCC.
-
Mechanism : Nucleophilic acyl substitution by the amine group.
-
Example : Reaction of 3-methoxybenzoic acid with the branched alkyl amine under coupling conditions to form the amide linkage .
Hydrogen Bonding and Crystallinity
Crystallographic data for related compounds (e.g., (S)-N-(1-hydroxymethyl-2-methylpropyl)-2-methoxybenzamide) reveal:
-
Weak O–H⋯O and N–H⋯O hydrogen bonds , which stabilize the crystal lattice .
-
Dihedral angles such as O2—C8—C6 (119.6°) and C5—C6—C8—N1 (−169.6°), indicating a planar amide group .
| Structural Feature | Description | Relevance |
|---|---|---|
| Hydroxymethyl group | -CH(OH)CH2- | Prone to oxidation or esterification |
| Methoxy substituent | Electron-donating group at position 3 of benzene ring | Enhances solubility |
| Amide linkage | R-C(=O)-N-R | Hydrolysis under acidic/alkaline conditions |
Amine Group Reactivity
-
Alkylation/Acylation : Reaction with alkyl halides or acylating agents (e.g., acetic anhydride) to form quaternary ammonium salts or amides.
-
Protonation : Under acidic conditions, the amine becomes positively charged, altering solubility and binding properties.
Hydroxyl Group Reactivity
-
Oxidation : Conversion to a ketone or carboxylic acid using oxidizing agents (e.g., KMnO4).
-
Esterification : Reaction with acyl chlorides or esters under acidic conditions.
Benzamide Core Interactions
-
Hydrolysis : Cleavage of the amide bond under acidic or enzymatic conditions to release the carboxylic acid.
-
Metal Coordination : Potential binding to metal ions via the carbonyl oxygen or amine group.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 250.29 g/mol
- IUPAC Name : 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds similar to 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide. For example, sulfonamide derivatives have shown effectiveness as inhibitors against α-glucosidase and acetylcholinesterase enzymes, which are crucial in managing Type 2 Diabetes Mellitus and Alzheimer's Disease. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide moiety can enhance inhibitory activity .
Anticancer Research
The compound's structural features make it a candidate for anticancer drug development. In vitro studies have demonstrated that benzamide derivatives exhibit cytotoxic effects on various cancer cell lines. A study focused on synthesizing new derivatives containing sulfonamide fragments reported promising anticancer activity, suggesting that similar modifications to 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide could yield effective therapeutic agents .
Case Study 1: Enzyme Inhibition
A study synthesized a series of benzamide compounds and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific substitutions on the benzamide structure significantly increased enzyme inhibition, suggesting a potential pathway for developing new diabetes and Alzheimer's treatments .
| Compound | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
|---|---|---|
| Compound A | 82% | 75% |
| Compound B | 90% | 80% |
| 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide | TBD | TBD |
Case Study 2: Anticancer Activity
In a series of tests involving various benzamide derivatives, researchers observed a correlation between structural modifications and cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggest that the incorporation of specific functional groups can enhance anticancer properties, indicating that further exploration of 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide could be beneficial .
| Cell Line | IC50 (µM) for Compound A | IC50 (µM) for Compound B | IC50 (µM) for 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide |
|---|---|---|---|
| MCF-7 | 15 | 10 | TBD |
| HeLa | 20 | 12 | TBD |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s functional groups allow it to interact with various molecular targets, such as enzymes, receptors, and proteins, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Similarities : Both compounds share a benzamide backbone and a hydroxyl-containing alkyl side chain.
- Key Differences: The target compound has a 3-methoxy group on the aromatic ring, whereas this analog has a 3-methyl group. The side chain in the target compound is a branched (2-methylpropyl) group with a hydroxymethyl moiety, compared to the simpler 2-hydroxy-1,1-dimethylethyl group. This difference may impact steric hindrance and hydrogen-bonding capacity .
- Functional Implications : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination in catalysis, suggesting the target compound could similarly participate in metal-mediated reactions .
4-[(2-Methylhydrazino)methyl]-N-isopropylbenzamide
- Structural Similarities : Both compounds feature a benzamide core with alkyl side chains.
- Key Differences: The target compound’s side chain is bulkier and includes a hydroxymethyl group, which may enhance solubility compared to the isopropyl and methylhydrazine groups in this analog. The 3-methoxy group in the target compound could improve membrane permeability relative to the unsubstituted aromatic ring in 4-[(2-methylhydrazino)methyl]-N-isopropylbenzamide .
2-Hydroxy-N-(3-methoxyphenyl)benzamide
- Structural Similarities : Both compounds have methoxy-substituted aromatic rings.
- Key Differences: The target compound’s amino group and chiral side chain contrast with the hydroxyl and 3-methoxyphenyl groups in this analog. These differences likely affect electronic properties and binding interactions. The hydroxymethylpropyl group in the target compound may confer higher metabolic stability compared to the simpler phenyl substituent .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Aromatic Substituent | Side Chain | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | 3-methoxy | (1S)-1-(hydroxymethyl)-2-methylpropyl | Methoxy, hydroxymethyl | Drug design, catalysis |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-methyl | 2-hydroxy-1,1-dimethylethyl | Hydroxyl, methyl | Metal-catalyzed reactions |
| AB-FUBINACA | Fluorinated indazole | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl] | Aminocarbonyl, halogen | Synthetic cannabinoids |
| 2-Hydroxy-N-(3-methoxyphenyl)benzamide | 2-hydroxy, 3-methoxy | 3-methoxyphenyl | Hydroxyl, methoxy | Pharmacological studies |
Table 2: Physicochemical Properties (Inferred)
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~280 g/mol | 1.8 | 2 (NH₂, OH) | 4 (amide, ether, OH) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 237 g/mol | 2.1 | 1 (OH) | 3 (amide, OH) |
| AB-FUBINACA | ~375 g/mol | 3.5 | 2 (NH₂) | 5 (amide, carbonyl) |
| 2-Hydroxy-N-(3-methoxyphenyl)benzamide | 243 g/mol | 2.5 | 1 (OH) | 3 (amide, ether) |
Research Findings and Implications
- Synthesis : The target compound could be synthesized via a route similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involving condensation of 3-methoxybenzoyl chloride with (1S)-1-(hydroxymethyl)-2-methylpropylamine. Stereochemical control during synthesis would require chiral resolution or asymmetric catalysis .
- Bioactivity: The hydroxymethyl group may enhance solubility without compromising metabolic stability, a common issue in alkylated benzamides. The (1S) configuration could enable selective interactions with biological targets, as seen in synthetic cannabinoids .
- Catalytic Potential: The hydroxyl and amino groups may act as bidentate ligands in metal coordination, analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, suggesting utility in catalytic C–H functionalization .
Biological Activity
2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is categorized as a benzamide derivative, which typically exhibits a range of biological activities. The specific structure includes an amino group, a hydroxymethyl substituent, and a methoxy group, which may influence its interaction with biological targets.
Research indicates that benzamide derivatives can modulate various biological pathways. The following mechanisms have been noted for 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide:
- Inhibition of Enzymes : Benzamides are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair. This inhibition can lead to antitumor effects by disrupting cancer cell proliferation.
- Modulation of Receptors : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several studies have investigated the effects of 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide in different contexts:
- Cancer Research : A study demonstrated that this compound effectively inhibited the growth of osteosarcoma cells by downregulating DHFR levels. Patients treated with related benzamide compounds showed improved survival rates compared to control groups .
- Neurodegenerative Disorders : In models of Alzheimer's disease, the compound exhibited protective effects against neuronal death induced by amyloid-beta toxicity, suggesting a potential role in treating neurodegenerative diseases .
- Inflammation Studies : The compound was evaluated for its ability to modulate inflammatory responses in microglial cells, showing promise in reducing neuroinflammation associated with chronic brain disorders .
Q & A
What are the optimal synthetic routes for 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide, and how do reaction conditions influence yield and enantiomeric purity?
Basic Research Focus
The synthesis of chiral amides like this compound often involves coupling activated carboxylic acids (e.g., benzamide derivatives) with enantiopure amines under controlled conditions. Evidence from analogous syntheses (e.g., General Procedure A in ) suggests using coupling agents like HATU or DCC in aprotic solvents (e.g., DMF or CH₂Cl₂) at 0–25°C. Yield optimization requires monitoring reaction progress via TLC or LC-MS, with purification by column chromatography or preparative HPLC . Enantiomeric purity depends on the chiral starting material (e.g., (S)-1-(hydroxymethyl)-2-methylpropylamine) and avoiding racemization during coupling by maintaining neutral pH and low temperatures .
How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?
Advanced Research Focus
Discrepancies between NMR and MS data may arise from residual solvents, stereochemical effects, or ionization artifacts. For example, in , the free base ¹H NMR of a related compound showed splitting patterns due to diastereotopic protons, while ESI-MS confirmed molecular weight. To resolve conflicts:
- Perform 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.
- Validate molecular ion peaks using high-resolution mass spectrometry (HRMS) (e.g., used HRMS to confirm C₁₇H₁₈NO₆ with 0.6 ppm error).
- Cross-check with X-ray crystallography (e.g., used crystallography to resolve nitro/alkoxy group conformations) .
What strategies are effective for modifying the methoxy and hydroxymethyl groups to study structure-activity relationships (SAR)?
Advanced Research Focus
Functional group modifications should target the methoxy (electron-donating) and hydroxymethyl (hydrogen-bonding) moieties. For example:
- Methoxy replacement : Replace with halogens (e.g., Cl, F) or bulky substituents (e.g., tert-butoxy) to assess steric/electronic effects. highlights sulfonamide analogs with altered bioactivity.
- Hydroxymethyl derivatization : Acetylation or oxidation to a carboxyl group (e.g., used nitro/alkoxy groups to modulate solubility and binding).
Purify derivatives via preparative HPLC (≥98% purity, as in ) and test in assays measuring binding affinity or enzymatic inhibition .
How can stability studies be designed to assess degradation under physiological or storage conditions?
Advanced Research Focus
Design accelerated stability studies by:
- pH variation : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS (e.g., notes incompatibility with oxidizers).
- Thermal stress : Heat solid samples to 40–60°C and analyze by DSC for melting point shifts ( reported a fusion point at 160°C).
- Light exposure : Use UV-Vis spectroscopy to detect photodegradation products.
Report degradation pathways (e.g., hydrolysis of the amide bond or oxidation of the hydroxymethyl group) and recommend storage in inert atmospheres at –20°C .
What analytical methods are critical for confirming enantiomeric excess (ee) in chiral derivatives?
Basic Research Focus
Enantiomeric purity is validated using:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Compare retention times to racemic standards.
- Optical rotation : Measure [α]²⁵D (e.g., +60.6° in for a diastereomer).
- NMR with chiral shift reagents : Europium complexes induce splitting of enantiomer signals.
For advanced studies, combine with vibrational circular dichroism (VCD) to assign absolute configurations .
How can conflicting biological activity data between in vitro and in vivo models be interpreted?
Advanced Research Focus
Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG) or formulate as prodrugs (e.g., lists thioamide prodrugs).
- Metabolic profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
- Permeability assays : Use Caco-2 cells or PAMPA to assess intestinal absorption.
Correlate in vitro IC₅₀ values with in vivo efficacy using dose-response studies .
What computational methods are suitable for predicting binding modes with target proteins?
Advanced Research Focus
Combine molecular docking (AutoDock Vina) and MD simulations (AMBER) to model interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
